3,4-DAA vs. 1-Methyl-Tryptophan (1-MT): Opposing Effects on CD4+CD25+ Regulatory T Cell Induction in Murine Colitis
In a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in mice, 3,4-DAA significantly increased the percentage of CD4+CD25+ regulatory T cells in mesenteric lymph nodes, while the IDO inhibitor 1-MT decreased this population [1]. This quantitative divergence confirms that 3,4-DAA and 1-MT exert opposing immunoregulatory effects in vivo, directly impacting the selection of a positive IDO modulator vs. an IDO inhibitor in experimental colitis protocols [1].
| Evidence Dimension | CD4+CD25+ Treg cell percentage in mesenteric lymph nodes |
|---|---|
| Target Compound Data | 3,4-DAA: 11.03 ± 2.93% (P < 0.05 vs. control) |
| Comparator Or Baseline | 1-Methyl-tryptophan (1-MT): decreased CD4+CD25+ Treg cells (exact % not provided, but direction opposite) |
| Quantified Difference | 3,4-DAA increased Tregs by ~5.15 percentage points over baseline (5.88% to 11.03%); 1-MT reduced Tregs |
| Conditions | TNBS-induced colitis mouse model; 3,4-DAA administered in vivo; flow cytometry analysis |
Why This Matters
Researchers modeling Crohn's disease or investigating IDO-mediated immune tolerance must select 3,4-DAA over 1-MT to achieve Treg expansion, a key mechanism for suppressing autoimmune inflammation.
- [1] Wen Q, Zhou L, Chen H, Zhang Y. N-(3',4'-dimethoxycinnamonyl) anthranilic acid alleviated experimental colitis by inhibiting autoimmune response and inducing CD4+CD25+ regulatory T cells production. J Gastroenterol Hepatol. 2013;28(8):1330-1338. doi:10.1111/jgh.12266 View Source
